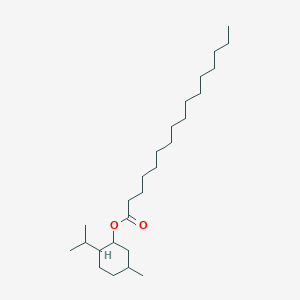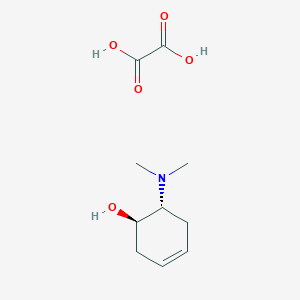![molecular formula C18H20BFO2 B14025369 2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-1,1’-biphenyl-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Protodeboronation: This reaction involves the removal of the boron group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: Yields the corresponding hydrocarbon, often used in further synthetic applications.
科学的研究の応用
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers and advanced materials.
作用機序
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The final product is released, regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
4-Fluorobiphenyl: Lacks the boron group, used in different synthetic applications.
2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group, used in medicinal chemistry.
Uniqueness
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron group, which makes it highly reactive in cross-coupling reactions. This reactivity is not seen in its analogs like 4-fluorobiphenyl or 2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid .
特性
分子式 |
C18H20BFO2 |
|---|---|
分子量 |
298.2 g/mol |
IUPAC名 |
2-(5-fluoro-2-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)16-12-14(20)10-11-15(16)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChIキー |
HKWCLFYRMIVCME-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


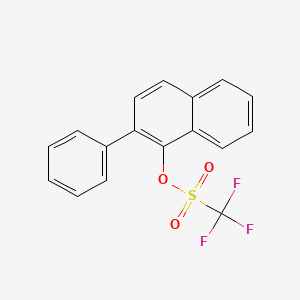
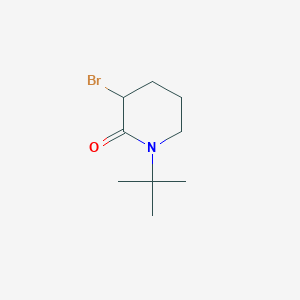
![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
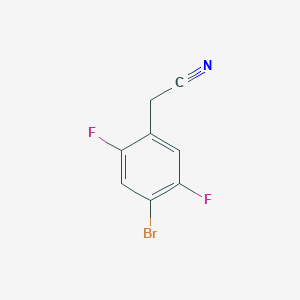

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
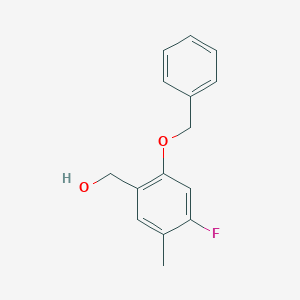
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
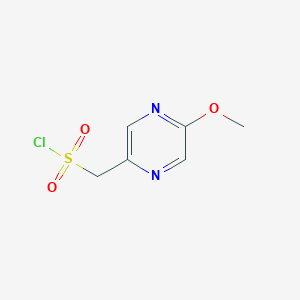
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)

